Benazepril-d5

Description

Principles of Deuteration in Drug Discovery and Development

The foundational principle behind the utility of deuteration in drug development is the enhanced stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net This increased strength is a quantum mechanical effect related to the zero-point vibrational energy (ZPVE) of the bond. nih.gov

Because deuterium (B1214612) has a neutron in addition to a proton, it is twice as heavy as hydrogen. When modeled as a simple harmonic oscillator (two masses connected by a spring), the C-D system vibrates at a lower frequency than the C-H system. nih.gov According to quantum mechanics, even at its lowest energy state (absolute zero), a bond will still possess a minimum amount of vibrational energy, the ZPVE. The lower vibrational frequency of the C-D bond results in a lower ZPVE. nih.gov Consequently, more energy is required to overcome the activation energy barrier to break a C-D bond than a C-H bond, making it effectively stronger. researchgate.net This difference in bond energy is the origin of the kinetic isotope effect, which can significantly slow down reactions where C-H bond cleavage is the rate-determining step, such as in many metabolic processes. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of Benazepril (B1667978) and Benazepril-d5

| Property | Benazepril | This compound |

|---|---|---|

| Molecular Formula | C₂₄H₂₈N₂O₅ | C₂₄H₂₃D₅N₂O₅ caymanchem.com |

| Molecular Weight | 424.5 g/mol | 429.5 g/mol nih.gov |

| Monoisotopic Mass | 424.1998 Da hmdb.ca | 429.2312 Da nih.gov |

| CAS Number | 86541-75-5 | 1279200-03-1 nih.gov |

Table 2: Applications of Deuterated Compounds in Pharmaceutical Sciences

| Application Area | Specific Use | Rationale / Mechanism |

|---|---|---|

| Drug Metabolism Studies | Tracing metabolic pathways nih.gov | Isotopic label allows for tracking and identification of metabolites. |

| Modifying metabolic rate caymanchem.com | Kinetic Isotope Effect (KIE) slows C-D bond cleavage. | |

| ADME Investigations | Pharmacokinetic profiling nih.gov | Quantifying absorption, distribution, and excretion over time. |

| Bioavailability studies | Deuterated internal standards improve analytical accuracy. caymanchem.combertin-bioreagent.com | |

| Toxicology Studies | Reducing toxic metabolite formation nih.gov | Deuteration blocks or slows metabolic pathways leading to toxicity. |

Table 3: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | C-H Bond | C-D Bond |

|---|---|---|

| Relative Mass of Isotope | 1 | 2 |

| Bond Strength | Weaker | Stronger researchgate.net |

| Zero-Point Vibrational Energy | Higher | Lower nih.gov |

| Vibrational Frequency | Higher | Lower nih.gov |

| Susceptibility to Cleavage | More susceptible | Less susceptible (Kinetic Isotope Effect) researchgate.net |

Impact on Pharmacokinetic Characteristics: Metabolic Rate, Exposure, and Half-Life

The substitution of hydrogen with deuterium can have a profound impact on a drug's pharmacokinetics, primarily through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. advancedsciencenews.com This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.

Consequently, deuteration at a site of metabolism can decrease the rate of drug metabolism, which in turn can lead to:

Reduced Metabolic Rate: The enzymatic processes responsible for breaking down the drug are slowed. veeprho.com

Increased Drug Exposure: A slower metabolic rate can result in higher concentrations of the drug in the bloodstream over time (increased Area Under the Curve or AUC).

Longer Half-Life: The time it takes for the concentration of the drug in the body to be reduced by half can be extended, potentially leading to less frequent dosing. veeprho.comscbt.com

Strategies for Modulating Drug Disposition through Deuteration

Deuteration offers a strategic approach to modulate a drug's disposition—its absorption, distribution, metabolism, and excretion (ADME) profile. By selectively placing deuterium atoms at specific molecular positions, medicinal chemists can aim to:

Enhance Metabolic Stability: Targeting known sites of metabolic breakdown with deuterium can protect the drug from rapid inactivation. bertin-bioreagent.com

Redirect Metabolic Pathways: By blocking a primary metabolic pathway, deuteration can sometimes shift metabolism to alternative, potentially more favorable routes. This is known as "metabolic shunting."

Improve Bioavailability: By reducing first-pass metabolism (the initial breakdown of a drug in the liver), a higher proportion of the administered dose may reach systemic circulation.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-DPINEGQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279200-03-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279200-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Benazepril D5: a Deuterated Angiotensin Converting Enzyme Inhibitor Analog

Structural Context and Rationale for Deuteration of Benazepril (B1667978)

The design and synthesis of Benazepril-d5 are rooted in the chemical nature of the parent drug, Benazepril, and the specific analytical challenges that require high-precision measurement.

Benazepril is administered as a prodrug, meaning it is pharmacologically inactive until it is metabolized within the body. nih.govnih.gov Following oral administration, benazepril is absorbed and subsequently undergoes rapid conversion, primarily in the liver, to its active metabolite, benazeprilat (B1667979). nih.govdrugbank.comdrugbank.comguidetopharmacology.org This bioactivation occurs through the cleavage of the ethyl ester group by hepatic esterase enzymes, transforming the monoester benazepril into the dicarboxylic acid benazeprilat. drugbank.comguidetopharmacology.orgnih.gov It is benazeprilat, the non-sulfhydryl metabolite, that is a potent inhibitor of the angiotensin-converting enzyme (ACE). nih.govdrugbank.comnih.gov The inhibition of ACE prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II, which is the primary mechanism behind its therapeutic effects. drugbank.comdrugs.com

| Characteristic | Benazepril | Benazeprilat |

|---|---|---|

| Role | Prodrug (inactive form) | Active Metabolite |

| Chemical Class | Dicarboxylic acid monoester | Dicarboxylic acid |

| Molecular Formula | C₂₄H₂₈N₂O₅ nih.gov | C₂₂H₂₄N₂O₅ nih.gov |

| Molar Mass | 424.5 g/mol nih.gov | 396.44 g/mol |

| Conversion Process | Hydrolysis by esterases in the liver nih.govdrugbank.com | Result of Benazepril metabolism drugbank.com |

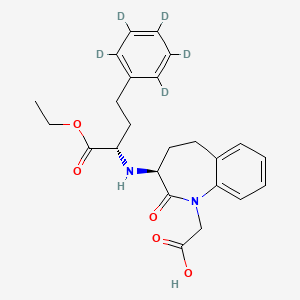

This compound is a synthetic analog of benazepril in which specific hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (B1214612) (²H or D). veeprho.comnih.gov The designation "d5" indicates that five deuterium atoms have been incorporated into the molecule. veeprho.comnih.gov Specifically, this labeling is applied to the terminal phenyl group of the 4-phenylbutanoic acid side chain. nih.govlgcstandards.com All five hydrogen atoms on this aromatic ring are substituted with deuterium atoms. nih.govlgcstandards.com This placement is strategically chosen to ensure the isotopic label is stable and not prone to exchange with protons from the surrounding environment under typical analytical conditions. acanthusresearch.com

| Compound | Molecular Formula | Molar Mass | Key Difference |

|---|---|---|---|

| Benazepril | C₂₄H₂₈N₂O₅ nih.gov | 424.50 g/mol chemspider.com | Unlabeled parent drug |

| This compound | C₂₄H₂₃D₅N₂O₅ | ~429.5 g/mol nih.gov | Five deuterium atoms on the phenyl ring nih.gov |

The primary reason for creating deuterated compounds like this compound is for their use in quantitative analysis, particularly in methods involving mass spectrometry. acs.orgclearsynth.com By replacing hydrogen with deuterium, the molecular weight of the compound is increased without significantly altering its chemical properties, such as polarity, solubility, or chromatographic retention time. hilarispublisher.com This creates a stable isotope-labeled internal standard (SIL-IS). acs.org When a known quantity of a SIL-IS is added to a biological sample, it acts as a nearly ideal reference compound during the entire analytical process. musechem.com This technique, known as stable isotope dilution, is considered the gold standard for quantitative bioanalysis due to its ability to provide high accuracy and precision. nih.govscispace.com

Research Utility of this compound as a Stable Isotope Labeled Analog

The structural modifications of this compound make it an indispensable tool for pharmacokinetic studies and therapeutic drug monitoring, where precise measurement of drug concentration is essential.

This compound is primarily used as an internal standard in the quantitative determination of benazepril and its active metabolite benazeprilat in biological matrices such as plasma and urine. veeprho.comresearchgate.net Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive but can be subject to variability during sample preparation and analysis. scioninstruments.comkcasbio.com

In a typical workflow, a precise amount of this compound is added to each unknown sample, calibrator, and quality control sample at the very beginning of the sample preparation process. musechem.com Because this compound is chemically almost identical to benazepril, it behaves the same way during every step, including extraction, derivatization (if needed), and chromatographic separation. kcasbio.com However, due to its higher mass, the mass spectrometer can detect and distinguish it from the unlabeled benazepril. scioninstruments.com Quantification is then based on the ratio of the MS signal of the analyte (benazepril) to the MS signal of the internal standard (this compound). kcasbio.com This ratioing technique effectively cancels out variations that might occur, ensuring the final calculated concentration is accurate. musechem.com

The use of this compound significantly enhances the accuracy and precision of bioanalytical methods, especially when dealing with complex biological matrices like blood plasma. kcasbio.com These matrices contain numerous endogenous components (salts, lipids, proteins) that can interfere with the analysis, a phenomenon known as the "matrix effect." kcasbio.comnih.gov

Matrix effects can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and unreliable results. kcasbio.com Because the stable isotope-labeled internal standard co-elutes with the analyte from the chromatography column and has nearly identical ionization efficiency, it is affected by the matrix in the same way as the analyte. nih.govkcasbio.com By calculating the analyte/internal standard peak area ratio, these suppressive or enhancing effects are normalized, thereby correcting for the variability. musechem.comkcasbio.com This correction leads to improved method robustness, higher precision (reproducibility), and greater accuracy of the measured drug concentrations. scispace.com

| Advantage | Mechanism of Action |

|---|---|

| Correction for Matrix Effects | Experiences the same ion suppression/enhancement as the analyte, normalizing the signal ratio. kcasbio.com |

| Compensation for Sample Loss | Accounts for analyte loss during multi-step extraction and sample handling procedures. scioninstruments.com |

| Improved Precision | Reduces variability from instrument fluctuations (e.g., injection volume) and environmental changes. scispace.com |

| Increased Accuracy | Provides a more reliable quantification by minimizing systematic and random errors throughout the analytical process. clearsynth.commusechem.com |

Facilitation of Reliable Analysis in Pharmacokinetic and Metabolic Research

The accurate quantification of therapeutic drugs and their metabolites in biological fluids is fundamental to pharmacokinetic and metabolic research. However, the inherent complexity and variability of biological matrices like plasma and urine present significant analytical challenges. This compound, a stable isotope-labeled (SIL) analog of benazepril, serves as a critical tool, specifically as an internal standard (IS), to overcome these challenges, ensuring the generation of precise and reliable data in bioanalytical studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary role of an internal standard in quantitative analysis is to correct for the variability that can be introduced during sample preparation and instrumental analysis. scioninstruments.com Stable isotope-labeled internal standards are considered the gold standard for LC-MS/MS applications because their physical and chemical properties are nearly identical to the analyte being measured. kcasbio.com

This compound is an ideal internal standard for several key reasons:

Co-elution and Similar Extraction: Due to its structural similarity to benazepril, this compound exhibits virtually identical behavior during sample extraction, cleanup, and chromatographic separation. This ensures that both the analyte (benazepril) and the internal standard are subjected to the same experimental conditions and potential losses.

Correction for Matrix Effects: A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements. kcasbio.com Since this compound co-elutes and has the same ionization characteristics as benazepril, it experiences the same degree of ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte response to the internal standard response, these matrix effects are effectively normalized, leading to a more accurate quantification. kcasbio.com

Mass Differentiation: The five deuterium atoms in this compound give it a distinct mass-to-charge ratio (m/z) from the unlabeled benazepril. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously and independently, without mutual interference.

In pharmacokinetic studies, a known quantity of this compound is added to patient samples. The concentration of benazepril is then determined by comparing its measured signal intensity to that of this compound. This process allows for the construction of accurate plasma concentration-time profiles, which are essential for determining key pharmacokinetic parameters.

Benazepril is a prodrug that is rapidly metabolized in the liver to its pharmacologically active metabolite, benazeprilat. nih.govdrugbank.comnih.gov Peak plasma concentrations of benazeprilat are typically reached 1 to 2 hours after administration. fda.gov The use of deuterated standards is equally important for the accurate measurement of this active metabolite. In this context, this compound is metabolized to benazeprilat-d5, which can then serve as the internal standard for the quantification of the unlabeled benazeprilat, ensuring the same high level of analytical accuracy.

The table below illustrates a representative pharmacokinetic profile for benazeprilat in human plasma following a single oral dose of benazepril, showcasing the type of high-quality data obtainable with analytical methods that utilize a deuterated internal standard like this compound.

| Time (hours) | Mean Plasma Concentration (ng/mL) |

|---|---|

| 0.5 | 55.8 |

| 1.0 | 210.4 |

| 1.5 | 385.2 |

| 2.0 | 410.7 |

| 4.0 | 320.1 |

| 8.0 | 150.6 |

| 12.0 | 95.3 |

| 24.0 | 40.1 |

Data are hypothetical and for illustrative purposes, based on typical pharmacokinetic profiles reported in the literature. fda.govdrugs.comnih.gov

The robustness of bioanalytical methods is confirmed through a validation process that assesses parameters such as precision and accuracy. The use of deuterated internal standards consistently contributes to achieving the stringent acceptance criteria required by regulatory guidelines.

| Parameter | Analyte | Acceptance Criteria | Typical Result |

|---|---|---|---|

| Intra-day Precision (%CV) | Benazepril | ≤15% | < 8.5% |

| Benazeprilat | < 7.0% | ||

| Inter-day Precision (%CV) | Benazepril | < 9.0% | |

| Benazeprilat | < 8.0% | ||

| Accuracy (% Bias) | Benazepril | Within ±15% | -5.2% to 6.8% |

| Benazeprilat | -4.5% to 5.5% |

%CV = Percent Coefficient of Variation. Data are representative values based on published bioanalytical method validations. nih.gov

Synthesis and Isotopic Labeling Methodologies of Benazepril D5

General Strategies for Deuterium (B1214612) Incorporation in Organic Molecules

The preparation of deuterated organic compounds can be broadly achieved through several strategic approaches. The most common and efficient method is the hydrogen isotope exchange (HIE), where a hydrogen atom is directly replaced by a deuterium atom. researchgate.net Other significant methods include reductive deuteration and the use of deuterated building blocks in a multi-step synthesis. researchgate.netresearchgate.net

Hydrogen/Deuterium (H/D) Exchange Reactions

Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is substituted by a deuterium atom. wikipedia.org This approach is arguably the most straightforward and economical strategy for deuterium labeling, as it often allows for the introduction of deuterium at a late stage in the synthesis. acs.orgchinesechemsoc.org The reaction can be catalyzed by acids, bases, or metals. wikipedia.org

Direct exchange methods involve the direct replacement of a proton with a deuteron (B1233211) from a deuterium source. simsonpharma.com For labile hydrogens, such as those in hydroxyl or amine groups, this exchange can occur readily in the presence of a suitable deuterium source, like deuterium oxide (D₂O), without a catalyst. wikipedia.org For non-exchangeable C-H bonds, catalysts are typically required. wikipedia.org

Acid- and base-catalyzed H/D exchange reactions are among the earliest reported methods. mdpi.com Base-catalyzed exchange is effective for acidic hydrogens, such as those adjacent to carbonyl groups, which can be exchanged through keto-enol equilibria. mdpi.com Acid-catalyzed exchange can be facilitated by various Lewis acids, including concentrated mineral acids or alkyl-aluminium dihalides.

Transition-metal catalysis is a powerful tool for activating C-H bonds to facilitate H/D exchange, offering high efficiency and selectivity. nih.govresearchgate.net A range of transition metals, including iridium, rhodium, ruthenium, palladium, and platinum, as well as more earth-abundant metals like iron and cobalt, have been employed. researchgate.net These reactions can proceed through various mechanisms, such as reversible oxidative addition or concerted metalation-deprotonation (CMD). researchgate.net For instance, iridium catalysts are well-known for their ability to catalyze ortho-deuteration of aromatic compounds. acs.org Heterogeneous catalysts, such as palladium on carbon (Pd/C), are also widely used, offering advantages like ease of separation and reusability. researchgate.net

Visible-light-mediated photoredox catalysis has recently emerged as a mild and efficient platform for deuterium incorporation. nih.govnih.gov These methods often involve the generation of radical intermediates through single-electron transfer events. nih.gov By merging photoredox catalysis with hydrogen atom transfer (HAT) catalysis, selective deuteration of specific C-H bonds can be achieved. nih.govrsc.org For example, this dual catalytic system can selectively deuterate α-amino C(sp³)–H bonds using D₂O as the deuterium source. nih.govrsc.org This approach has been successfully applied to complex pharmaceutical compounds. nih.gov

| Catalytic Approach | Typical Catalysts | Deuterium Source | Key Features | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Iridium, Rhodium, Palladium (Pd/C), Ruthenium, Iron | D₂ gas, D₂O | High selectivity (e.g., ortho-directing), applicable to a wide range of substrates. | acs.orgresearchgate.netresearchgate.net |

| Photoredox Catalysis | Organic dyes, Iridium or Ruthenium complexes | D₂O, deuterated solvents | Mild reaction conditions (visible light), high functional group tolerance, generation of radical intermediates. | nih.govnih.govrsc.org |

Microwave irradiation has been shown to significantly accelerate H/D exchange reactions, offering a rapid and efficient method for deuterium labeling. researchgate.netcardiff.ac.uk This technique can reduce reaction times from hours or days to just minutes. researchgate.net Microwave-assisted deuteration has been successfully applied to a variety of organic compounds, including phenols, ketones, and anilines, often achieving high levels of deuterium incorporation. cardiff.ac.uknih.gov The process is typically performed in a sealed vessel using a deuterium source like D₂O and often in the presence of a heterogeneous catalyst, such as platinum oxide or palladium on carbon. researchgate.netcardiff.ac.uk This method is valued for its convenience, low cost, and ability to prepare labeled compounds for uses such as internal standards in stable isotope dilution analysis. nih.gov

Reductive Deuteration Methods

Reductive deuteration involves the addition of deuterium across an unsaturated bond (like a C=C or C=O bond) or the replacement of a functional group (such as a halogen) with a deuterium atom. researchgate.net This method is distinct from H/D exchange and provides another route to deuterated molecules. acs.org

Common approaches include the catalytic reduction of alkenes or carbonyl compounds using deuterium gas (D₂) in the presence of a metal catalyst like palladium on carbon. researchgate.netyoutube.com Alternatively, deuterated reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) can be used. nih.gov Dehalogenation-deuteration is another useful technique where a carbon-halogen bond is reductively cleaved and replaced with a deuterium atom, often using D₂O or D₂ with a palladium catalyst. researchgate.net Recently, biocatalytic reductive deuteration has emerged as a highly selective method, using enzymes to achieve asymmetric deuteration with near-perfect stereo- and isotopic selectivity under mild conditions. nih.gov

Deuterium Source Reagents and Solvents

The choice of the deuterium source is a critical aspect of any labeling strategy. The ideal source is inexpensive, readily available, and safe to handle.

Deuterium Oxide (D₂O or Heavy Water): This is the most common, cost-effective, and environmentally benign deuterium source. mdpi.comnih.gov It is widely used in H/D exchange reactions catalyzed by metals, acids, or bases, as well as in photoredox and microwave-assisted protocols. nih.govnih.govcardiff.ac.uk

Deuterium Gas (D₂): D₂ is a highly effective reagent, particularly for transition-metal-catalyzed H/D exchange and reductive deuteration of unsaturated bonds. researchgate.net However, its use requires specialized equipment for handling flammable gas. researchgate.net

Deuterated Solvents: Solvents such as deuterochloroform (CDCl₃), acetone-d₆, and methanol-d₄ (CD₃OD) can serve as both the reaction medium and the deuterium source. taylorandfrancis.comfujifilm.com They are essential for NMR spectroscopy and can be used in various labeling reactions. taylorandfrancis.com

Deuterated Reagents: Specific deuterated reagents are used for introducing deuterium into a molecule in a highly controlled manner. Examples include lithium aluminum deuteride (LiAlD₄), sodium borodeuteride (NaBD₄), and deuterated alkylating agents like methyl-d₃ iodide (CD₃I). simsonpharma.comnih.gov These are often used in multi-step syntheses starting from non-labeled precursors. simsonpharma.com

| Deuterium Source | Chemical Formula | Primary Applications | Reference |

|---|---|---|---|

| Deuterium Oxide (Heavy Water) | D₂O | H/D exchange (metal, acid/base, photoredox, microwave-catalyzed), reductive deuteration. | mdpi.comnih.govnih.gov |

| Deuterium Gas | D₂ | Transition-metal-catalyzed H/D exchange, catalytic hydrogenation/deuteration. | researchgate.netyoutube.com |

| Acetone-d₆ | (CD₃)₂CO | Solvent, deuterium source in base-catalyzed exchange. | mdpi.comtaylorandfrancis.com |

| Methanol-d₄ | CD₃OD | Solvent, deuterium source. | chinesechemsoc.org |

| Lithium Aluminum Deuteride | LiAlD₄ | Reductive deuteration of carbonyls, esters, etc. | nih.gov |

| Sodium Borodeuteride | NaBD₄ | Reductive deuteration of aldehydes and ketones. | researchgate.net |

Specific Synthetic Approaches for Benazepril-d5 and its Intermediates

The incorporation of deuterium into the Benazepril (B1667978) scaffold is achieved by utilizing a deuterated starting material. nih.gov Specifically for this compound, the five deuterium atoms are located on the terminal phenyl ring. nih.govlgcstandards.com The synthesis, therefore, employs a deuterated version of a key intermediate, such as ethyl 2-oxo-4-(phenyl-d5)butyrate. This deuterated synthon is then carried through the subsequent reaction sequence.

A common synthetic route for benazepril involves the reductive amination of ethyl 2-oxo-4-phenyl butyrate (B1204436) with the sodium salt of (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one. slideshare.net For the d5-analog, this key step would be modified to use the deuterated phenylbutyrate intermediate, condensing it with the chiral benzazepinone (B8055114) derivative to form the core structure of this compound. nih.govslideshare.net

Esterification is a crucial step in the synthesis of benazepril and its deuterated analogs. One patented method describes the esterification of the benazepril intermediate, (S, S)-3-[[1-(carboxy)-3-phenyl-propyl]-amino]-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one, with ethanol (B145695) to yield the corresponding ethyl ester. google.com This reaction is typically carried out in the presence of a condensing agent. google.com Suitable condensing agents for this transformation include carbonyldiimidazole, thionyl chloride, dicyclohexylcarbodiimide (B1669883) (DCC), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). google.com These methods are directly applicable to the deuterated analogs, ensuring the formation of the ethyl ester group without affecting the incorporated deuterium atoms. nih.gov

Optimizing reaction conditions is vital for maximizing the yield and purity of the final product. In a formal synthesis of benazepril, the asymmetric aza-Michael addition was identified as a key step where optimization significantly impacted the diastereoselectivity. nih.gov Research has shown that solvent choice is a primary factor influencing the diastereomeric ratio of the product. nih.govresearchgate.net

For instance, higher diastereomeric ratios were achieved in polar aprotic solvents. nih.gov The following table illustrates the effect of different solvents on the diastereomeric ratio in a related aza-Michael reaction, a key step in forming a benazepril intermediate. researchgate.net

| Solvent | Reaction Time (h) | Diastereomeric Ratio (S,S) : (R,S) | Yield (%) |

| Dichloromethane | 17 | 4.20 : 1 | 96.0 |

| Acetonitrile | 26 | 3.75 : 1 | 99.0 |

| Ethanol | 18 | 2.15 : 1 | 98.0 |

| Isopropanol | 16 | 1.91 : 1 | 98.8 |

| Toluene | 16 | 1.60 : 1 | 99.1 |

| THF | 16 | 1.53 : 1 | 98.6 |

Other factors such as reaction temperature and stoichiometry were found to have a less sensitive influence on the diastereoselectivity. nih.gov For example, while variations in temperature between 0°C and 40°C showed some effect, the most significant improvements were linked to solvent choice. researchgate.net These optimization principles are fundamental to achieving high purity in the synthesis of both benazepril and its deuterated analogs. nih.gov

Dynamic kinetic resolution (DKR) is a powerful technique used to convert a racemic mixture entirely into a single, desired enantiomer, thereby achieving yields of up to 100%. wikipedia.orgprinceton.edu This method is particularly relevant in the synthesis of benazepril, where specific stereochemistry is required for pharmacological activity. google.com

Methodological Considerations for Isotopic Purity and Regioselectivity

Achieving high isotopic purity and ensuring the correct placement of deuterium atoms (regioselectivity) are paramount in the synthesis of deuterated active pharmaceutical ingredients (APIs).

Synthesizing a 100% isotopically pure compound is often difficult or impossible, even with advanced deuteration techniques. digitellinc.combvsalud.org The presence of deuterium isotopic impurities, including isotopologues (molecules differing in the number of isotopic atoms) and isotopomers (molecules with isotopes at different positions), can significantly affect the drug's properties. bvsalud.org

For deuterated drugs, achieving high isotopic purity (typically defined as ≥95%) is a critical quality attribute. digitellinc.comlgcstandards.com The challenges stem from several factors:

Incomplete Deuteration: The chemical reactions used to introduce deuterium may not proceed to completion, leaving some molecules with hydrogen atoms where deuterium is intended. musechem.com

Isotopic Scrambling: Under certain reaction conditions, deuterium atoms can migrate to unintended positions within the molecule, affecting regioselectivity.

Analytical Difficulties: Separating and accurately quantifying mixtures of isotopic species is challenging with routine analytical methods, requiring specialized techniques like mass spectrometry or quantitative nuclear magnetic resonance (qNMR). bvsalud.org

The isotopic distribution of a deuterated API raises significant synthetic, analytical, and regulatory questions that require careful assessment and the development of robust analytical methods and specifications. digitellinc.com

Control of Regioselectivity for Specific Deuterium Placement

The regioselective synthesis of this compound hinges on the preparation of a key deuterated precursor, L-homophenylalanine-d5 ethyl ester. The strategic control over the placement of deuterium atoms is achieved early in the synthetic sequence, ensuring the final this compound molecule contains the isotopic label exclusively on the desired phenyl ring. This is accomplished through catalytic hydrogen-deuterium (H-D) exchange reactions on a suitable precursor to the L-homophenylalanine side chain.

One established method for the complete deuteration of a phenyl ring is through heterogeneous catalytic exchange. This process typically involves a transition metal catalyst, such as palladium on carbon (Pd/C), and a deuterium source, most commonly deuterium oxide (D₂O). The aromatic compound is subjected to the catalyst in the presence of D₂O, often under elevated temperature and pressure, to facilitate the exchange of hydrogen atoms for deuterium atoms on the aromatic ring.

The synthesis of the required L-homophenylalanine-d5 ethyl ester precursor can be envisioned starting from a commercially available deuterated building block or through the deuteration of a non-labeled precursor. For instance, 3-(phenyl-d5)propanoic acid can be synthesized and then elaborated into the desired amino acid ester.

A plausible synthetic route for achieving the regioselective deuteration of the phenyl ring for this compound synthesis is outlined below:

Catalytic Deuteration of a Cinnamic Acid Derivative: The synthesis can commence with the deuteration of cinnamic acid or its ester. The phenyl ring of cinnamic acid can be fully deuterated using a catalyst like palladium on carbon in the presence of deuterium gas (D₂) or deuterium oxide (D₂O) under appropriate reaction conditions. This step is crucial for establishing the pentadeuterated phenyl group. The subsequent reduction of the double bond would yield 3-(phenyl-d5)propanoic acid.

Conversion to L-homophenylalanine-d5 Precursor: The resulting 3-(phenyl-d5)propanoic acid can then be converted into a precursor suitable for amination, such as ethyl 2-oxo-4-(phenyl-d5)butanoate.

Asymmetric Amination: The key chiral center is introduced through an asymmetric amination of the keto-ester. This can be achieved through various methods, including enzymatic transamination or asymmetric reductive amination, to stereoselectively form L-homophenylalanine-d5 ethyl ester.

Coupling to form this compound: Finally, the isotopically labeled L-homophenylalanine-d5 ethyl ester is coupled with the appropriate benzazepine moiety to yield this compound. This final coupling step does not affect the deuterium labeling on the phenyl ring.

The regioselectivity of the deuteration is controlled by the nature of the catalytic H-D exchange reaction, which preferentially occurs on the aromatic C-H bonds over the aliphatic C-H bonds under controlled conditions. The stability of the aromatic ring allows for the exchange to proceed to completion, resulting in the desired pentadeuterated phenyl group.

The following table summarizes the key steps and reagents that could be employed in the synthesis of the deuterated precursor for this compound, emphasizing the control of regioselectivity.

| Step | Reaction | Key Reagents and Conditions | Purpose |

| 1 | Phenyl Ring Deuteration | Cinnamic acid, Pd/C, D₂O, Heat | Regioselective deuteration of the aromatic ring. |

| 2 | Side Chain Elaboration | Standard organic synthesis methods | Conversion to a suitable keto-ester precursor. |

| 3 | Asymmetric Amination | Transaminase enzyme or chiral catalyst | Stereoselective introduction of the amino group. |

| 4 | Esterification | Ethanol, Acid catalyst | Formation of the ethyl ester. |

This multi-step approach ensures that the five deuterium atoms are precisely located on the phenyl ring of the homophenylalanine side chain, providing the necessary structural integrity for its use as an internal standard in pharmacokinetic and metabolic studies of Benazepril.

Analytical Quantification and Bioanalytical Methodologies for Benazepril D5

Application of Mass Spectrometry for Quantification of Benazepril (B1667978) and Metabolites

Mass spectrometry-based techniques are indispensable for the precise quantification of benazepril and its active metabolite, benazeprilat (B1667979), in complex biological samples such as plasma. These methods leverage the mass-to-charge ratio (m/z) of molecules and their fragments to identify and quantify analytes.

LC-MS/MS is the predominant technique for the bioanalysis of benazepril, offering superior sensitivity and specificity compared to other chromatographic methods.

Electrospray ionization (ESI) is a widely adopted ionization source for LC-MS/MS analysis of benazepril and its related compounds nih.govwaters.comnih.govresearchgate.netnih.govscienceopen.com. ESI is a soft ionization technique that efficiently generates charged ions from polar molecules in solution, making it suitable for analytes like benazepril. The mass spectrometer can be operated in either positive or negative ion modes, depending on the analyte's properties and the desired sensitivity nih.govscienceopen.com. Triple quadrupole mass spectrometers are commonly employed, allowing for highly selective detection using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) nih.govnih.govresearchgate.net. Single-quadrupole mass spectrometers can also be utilized, often in Selected Ion Monitoring (SIM) modes waters.com.

The core of LC-MS/MS quantification lies in monitoring specific precursor ion to product ion transitions (m/z transitions) in MRM/SRM mode. This approach significantly enhances selectivity by filtering out background noise and interfering substances. While specific transitions for Benazepril-d5 are not explicitly detailed in the provided literature, transitions for unlabeled benazepril and benazeprilat are commonly reported. For instance, benazepril has been monitored using transitions such as m/z 425.5 → 351.230 researchgate.netlcms.cz or m/z 425.260 lcms.cz. Benazeprilat transitions include m/z 397.5 researchgate.netresearchgate.net or m/z 349.220 → 206.150 lcms.cz. Deuterated standards like this compound exhibit similar fragmentation patterns but with shifted m/z values due to the incorporated deuterium (B1214612) atoms, allowing for their distinct detection and use in quantification.

GC-MS represents an alternative analytical strategy for the quantification of benazepril caymanchem.comnih.govdntb.gov.ua. This technique typically requires the analyte to be volatile or rendered volatile through derivatization. For benazepril and benazeprilat, derivatization into methyl ester derivatives has been described prior to GC-MS analysis nih.gov. In GC-MS, detection of benazepril has been reported at m/z 365, with internal standards detected at m/z 370 nih.gov. Sample preparation for GC-MS often involves solid-phase extraction (SPE), potentially utilizing automated 96-well plate technology for higher throughput nih.gov.

This compound is specifically designed and utilized as a stable isotope-labeled internal standard (IS) for the accurate quantification of benazepril caymanchem.combertin-bioreagent.com. The incorporation of deuterium atoms (typically 5 deuterium atoms, denoted as -d5) into the benazepril molecule ensures that this compound behaves chemically and chromatographically almost identically to unlabeled benazepril. This similarity is crucial for compensating for variations that can occur during sample preparation, extraction, and ionization processes, as well as fluctuations in instrument performance caymanchem.comnih.gov.

By adding a known amount of this compound to biological samples, researchers can construct calibration curves based on the ratio of the peak area of the analyte (benazepril) to the peak area of the internal standard (this compound). This ratio-based quantification method significantly improves the accuracy and precision of the assay, particularly when dealing with low analyte concentrations often encountered in bioanalytical studies caymanchem.comnih.gov. This compound has a chemical purity of ≥95% (for benazepril) and a deuterium incorporation of ≥99% (d1-d5), with a molecular weight of 466.0 caymanchem.com. It is supplied as a solid and can be used for both GC-MS and LC-MS quantification caymanchem.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Method Development and Validation in Bioanalytical Research

The development and rigorous validation of bioanalytical methods are paramount to ensure the reliability, accuracy, and reproducibility of quantitative results obtained from biological samples nih.govmdpi.comjapsonline.com. These validation processes are guided by regulatory requirements, such as those set forth by the US Food and Drug Administration (FDA) nih.govmdpi.com.

Key parameters assessed during method validation include:

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For benazepril, linearity has been established over various ranges, for example, 0.74-607 ng/mL nih.gov, 6.67-666.67 ng/mL researchgate.netresearchgate.net, 1-2000 ng/mL nih.gov, and 0.5-100 ng/mL researchgate.net, with correlation coefficients (r²) typically exceeding 0.99 nih.govnih.govresearchgate.netresearchgate.net.

Selectivity and Specificity: The capacity of the method to accurately measure the analyte in the presence of other components in the biological matrix, such as endogenous compounds, metabolites, and co-administered drugs nih.govmdpi.comjapsonline.com.

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Reported LLOQs for benazepril in plasma have been as low as 1 ng/mL nih.gov, 2 ng/mL researchgate.net, or 5 ng/mL waters.com.

Accuracy: The closeness of the measured value to the true value, often expressed as percent relative error (% RE). Accuracy values have been reported within acceptable limits, such as < -8.0% waters.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the coefficient of variation (CV%). Intra-assay precision (within a single run) and inter-assay precision (across different runs) are evaluated. CV values generally reported are less than 15% researchgate.net, or specifically <6.6% lcms.cz, and for inter-assay precision, ≤5.6% waters.com.

Recovery: The efficiency of the sample preparation process in extracting the analyte and IS from the biological matrix.

Stability: Assessment of the analyte's stability under various conditions, including during sample storage, freeze-thaw cycles, and in the analytical solution nih.gov.

Matrix Effect: Evaluation of potential ionization suppression or enhancement caused by co-eluting matrix components, which can impact quantification accuracy nih.gov.

Common sample preparation techniques include Solid-Phase Extraction (SPE) using various sorbent materials like Oasis HLB cartridges nih.govwaters.comscienceopen.com or Liquid-Liquid Extraction (LLE) using solvents such as ethyl acetate (B1210297) nih.gov. Addressing potential matrix effects and optimizing chromatographic conditions are critical steps during method development to ensure robust and reliable bioanalytical results nih.gov.

Mechanistic and Isotope Effect Studies Involving Benazepril D5

Primary and Secondary Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This tool is frequently used to elucidate reaction mechanisms, particularly the rate-determining steps. nih.gov

Solvent Isotope Effects (SIE) in Enzyme-Catalyzed Processes

Solvent isotope effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, typically deuterium (B1214612) oxide (D2O), instead of water (H2O). mdpi.comnih.gov These effects provide information about the role of solvent and proton transfers in the reaction mechanism.

Mechanistic Studies of Benazepril (B1667978) and Benazeprilat (B1667979) Metabolism using Deuterated Analogs

The metabolism of the angiotensin-converting enzyme (ACE) inhibitor prodrug, benazepril, is a critical step in its therapeutic action. The primary pathway involves hydrolysis to its pharmacologically active diacid metabolite, benazeprilat. Subsequent conjugation reactions further process both the parent drug and its active metabolite for excretion. The use of deuterated analogs, such as Benazepril-d5, serves as a powerful tool to investigate the intricate details of these metabolic transformations.

Enzymatic Hydrolysis of Benazepril Prodrug to Benazeprilat by Hepatic Esterases

Benazepril is converted to benazeprilat through the cleavage of its ester group, a reaction predominantly catalyzed by esterases located in the liver. drugbank.comsmpdb.ca This enzymatic hydrolysis is a crucial activation step. Studies have demonstrated that benazepril is susceptible to in vitro enzymatic hydrolysis by liver esterases, with benazeprilat being the major product. nih.gov

While specific studies employing this compound to probe this exact mechanism are not readily found, deuterated compounds are often used to investigate reaction mechanisms. If the deuteration site in this compound were involved in the binding to the enzyme or in a rate-determining step of the hydrolysis, a kinetic isotope effect could be observed.

Role of Carboxylesterase 1 (CES1) in Benazepril Metabolism

The primary enzyme responsible for the hydrolytic activation of benazepril in the human liver is Carboxylesterase 1 (CES1). nih.govnih.gov CES1 is a major hydrolase in the liver, accounting for a significant portion of the total hydrolytic activity and is known to metabolize a variety of prodrugs containing ester groups. nih.govnih.gov The activation of several ACE inhibitors, including benazepril, is attributed to the catalytic activity of CES1. nih.gov

The impact of deuteration on the metabolism by CES1 would depend on the position of the deuterium atoms in the this compound molecule. If the C-H bonds replaced by C-D bonds are cleaved during the rate-limiting step of the hydrolysis reaction, a slower rate of metabolism would be expected due to the primary kinetic isotope effect. However, without experimental data from studies using this compound with human liver microsomes or recombinant CES1, the precise effect remains theoretical.

Glucuronide Conjugation Pathways of Benazepril and Benazeprilat

Following the initial hydrolysis, both benazepril and its active metabolite benazeprilat undergo Phase II metabolism, specifically glucuronidation. drugbank.comhres.ca This process involves the conjugation of glucuronic acid to the molecules, which increases their water solubility and facilitates their excretion from the body. Urinary excretion data shows the presence of both benazepril glucuronide and benazeprilat glucuronide, indicating that both compounds are substrates for UDP-glucuronosyltransferase (UGT) enzymes. hres.ca Approximately 4% of an administered dose is excreted as benazepril glucuronide and 8% as benazeprilat glucuronide. hres.ca

Impact of Deuteration on Specific Metabolic Pathways and Reaction Rates

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug. nih.goveurekalert.org This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. nih.gov Breaking a C-D bond requires more energy than breaking a C-H bond, which can lead to a slower rate of metabolism if this bond cleavage is part of the rate-determining step of a metabolic reaction. nih.gov

Deuteration can lead to several outcomes:

Metabolic Switching: If a drug has multiple metabolic pathways, deuteration at one site can slow down that pathway, causing the metabolism to shift towards alternative routes. juniperpublishers.com

Reduced Formation of Toxic Metabolites: By slowing down a specific metabolic pathway, deuteration can decrease the production of potentially toxic metabolites. nih.gov

In the context of benazepril, deuteration could theoretically impact the rate of both the initial hydrolysis by CES1 and the subsequent glucuronidation. For instance, if the d5 label on this compound is located at a position critical for enzymatic action, a change in the rate of benazeprilat formation or glucuronide conjugation could be observed. However, without specific experimental data from studies on this compound, any discussion on the impact of its deuteration on metabolic pathways and reaction rates remains speculative.

Below is a hypothetical data table illustrating the type of results that would be expected from a comparative in vitro metabolism study.

Table 1: Hypothetical In Vitro Metabolic Rate Comparison This table is for illustrative purposes only and is not based on actual experimental data for this compound.

| Compound | Enzyme Source | Metabolic Pathway | Rate of Metabolite Formation (pmol/min/mg protein) |

|---|---|---|---|

| Benazepril | Human Liver Microsomes | Hydrolysis to Benazeprilat | 150.0 |

| This compound | Human Liver Microsomes | Hydrolysis to Benazeprilat-d5 | 125.0 |

| Benazepril | Human Liver Microsomes | Glucuronidation | 45.0 |

Applications of Benazepril D5 in Drug Metabolism and Pharmacokinetic Research

Pharmacokinetic Investigations in Preclinical Models

Evaluation of Pharmacokinetic Interactions with Co-administered Compounds

The accurate assessment of pharmacokinetic interactions between drugs is a critical aspect of drug development and clinical practice. Benazepril-d5, a stable isotope-labeled analog of benazepril (B1667978), plays a pivotal role in this evaluation by serving as a highly specific and sensitive internal standard in bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS) caymanchem.comdovepress.comdovepress.comresearchgate.net. Its primary application in this context is to ensure the precise and reliable quantification of benazepril and its active metabolite, benazeprilat (B1667979), in biological matrices such as plasma. This accuracy is paramount when studying how the co-administration of benazepril with other therapeutic agents affects their respective absorption, distribution, metabolism, and excretion (ADME) profiles.

The utility of this compound lies in its ability to compensate for variations in sample preparation, extraction efficiency, and instrument response that can occur during complex bioanalytical assays. By co-eluting with benazepril and benazeprilat but being distinguishable by mass spectrometry, this compound allows researchers to precisely determine the concentration of the parent drug and its metabolite, even in the presence of other co-administered drugs and their metabolites. This capability is essential for identifying and quantifying any alterations in pharmacokinetic parameters, such as area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), which are indicative of a pharmacokinetic interaction.

Research investigating the pharmacokinetic interactions of benazepril with other medications has employed analytical strategies that benefit from the use of internal standards like this compound. For instance, studies evaluating the co-administration of benazepril with amlodipine (B1666008), a calcium channel blocker commonly used for hypertension, have provided insights into potential drug-drug interactions. These studies aim to determine if amlodipine influences the pharmacokinetics of benazepril or benazeprilat, or vice versa. The precise measurement of drug concentrations, facilitated by standards such as this compound, is key to concluding whether significant pharmacokinetic alterations occur.

One such study examining the interaction between benazepril and amlodipine reported the following pharmacokinetic parameters for benazeprilat (the active metabolite) and amlodipine when administered alone versus in combination nih.gov:

| Analyte | Parameter | Alone | Combination |

| Benazeprilat | AUC (0-24h) | 1410 ng·h/mL | 1470 ng·h/mL |

| Benazeprilat | Cmax | 257 ng/mL | 292 ng/mL |

| Amlodipine | AUC (0-144h) | 114 ng·h/mL | 118 ng·h/mL |

| Amlodipine | Cmax | 2.3 ng/mL | 2.5 ng/mL |

Future Directions in Deuterated Compound Research and Benazepril D5

Advancements in Deuteration Technologies for Pharmaceutical Research

The synthesis of deuterated compounds has seen considerable progress, moving beyond simple isotopic labeling to sophisticated, site-specific deuteration. Recent advancements focus on developing efficient, selective, and scalable methods for incorporating deuterium (B1214612) into complex organic molecules, including drug candidates and their intermediates. Techniques such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are continually being refined to achieve higher isotopic purity and regioselectivity researchgate.netnih.gov. Flow chemistry is emerging as a pivotal technology, enabling precise control over reaction conditions and improving the efficiency and safety of deuteration processes colab.wsansto.gov.au. Furthermore, the development of novel catalytic systems, including those employing transition metals and N-heterocyclic carbenes, is expanding the scope of accessible deuterated building blocks for medicinal chemistry benthamdirect.comeuropa.eu. These technological strides are critical for the broader application of deuterated compounds in drug discovery and development.

Exploration of Novel Deuterated Analogs for Mechanistic Insights

Deuterated compounds serve as invaluable tools for dissecting the intricate mechanisms of drug action and metabolism. The kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered by isotopic substitution, is central to these investigations nih.govwikipedia.org. By strategically placing deuterium atoms at metabolically vulnerable sites, researchers can modulate the rate of enzymatic transformations, particularly those mediated by cytochrome P450 (CYP450) enzymes portico.orgnih.govnih.gov. This modulation can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and prolonged half-life, thereby potentially reducing dosing frequency and improving therapeutic outcomes aquigenbio.comnih.govresearchgate.net. Beyond metabolism, deuterated analogs are being explored to understand drug-target interactions, elucidate complex biochemical pathways, and identify critical chemical bonds involved in a drug's activity aquigenbio.commusechem.com. The insights gained from these studies are crucial for rational drug design and the development of more targeted and effective therapeutics.

Integration of Benazepril-d5 in Advanced in vitro and Preclinical in vivo Research Models

This compound, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Benazepril (B1667978), plays a critical role as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays scispace.comaptochem.com. Its utility lies in its near-identical chemical and physical properties to Benazepril, allowing it to accurately compensate for variations in sample extraction, chromatographic separation, and ionization efficiency during analysis aptochem.comclearsynth.comkcasbio.com. This is essential for the precise quantification of Benazepril and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates obtained from preclinical in vivo studies clearsynth.comacanthusresearch.com. The integration of this compound in these advanced research models ensures the reliability and accuracy of pharmacokinetic (PK) and pharmacodynamic (PD) data, which are fundamental for understanding drug behavior and efficacy in living systems. Furthermore, deuterated standards are vital for in vitro metabolism studies, aiding in the identification and quantification of drug metabolites and the elucidation of metabolic pathways.

Contribution of Deuterated Internal Standards to Regulatory Science and Data Quality Enhancement

The rigorous validation of bioanalytical methods is a cornerstone of regulatory science, ensuring that the data generated from preclinical and clinical studies are accurate, reliable, and reproducible nih.govgmp-compliance.orgfda.govfda.gov. Deuterated internal standards, such as this compound, are increasingly recognized as critical reagents for achieving these standards. Regulatory bodies like the European Medicines Agency (EMA) strongly recommend or require their use in bioanalytical method validation, as they effectively mitigate matrix effects and other sources of variability that can compromise data integrity kcasbio.com. While the U.S. Food and Drug Administration (FDA) may not explicitly mandate their use, they expect robust methods that incorporate stable isotope-labeled internal standards when available, and have issued citations for methods lacking adequate internal standard performance kcasbio.comfda.gov. The use of deuterated internal standards significantly enhances assay precision and accuracy, leading to more reliable data for regulatory submissions, thereby streamlining the drug approval process and ensuring patient safety clearsynth.comkcasbio.comacanthusresearch.com.

Q & A

Basic Research Questions

Q. How can researchers analytically distinguish Benazepril-d5 from its non-deuterated counterpart in experimental samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions. For example, monitor precursor-to-product ion transitions such as m/z 430.0 → 356.0 for this compound and compare against non-deuterated Benazepril (m/z 425.0 → 351.0). Ensure proper calibration with deuterated internal standards (e.g., Benazeprilat-d5) to account for matrix effects .

Q. What protocols are recommended for synthesizing and characterizing this compound in laboratory settings?

- Methodological Answer : Follow isotopic labeling protocols using deuterium oxide (D₂O) or deuterated precursors under controlled conditions. Characterization should include nuclear magnetic resonance (NMR) for deuterium incorporation verification (>98% isotopic purity) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Detailed synthesis steps must be documented in supplementary materials to ensure reproducibility .

Q. How should researchers design experiments to validate the stability of this compound in biological matrices?

- Methodological Answer : Spike known concentrations of this compound into plasma/serum and incubate at varying temperatures (e.g., 4°C, 25°C, 37°C). Analyze degradation kinetics using LC-MS/MS at defined intervals. Include quality control (QC) samples with deuterated internal standards (e.g., Benazeprilat-d5) to normalize recovery rates and minimize variability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacokinetic (PK) data involving this compound and its metabolites?

- Methodological Answer :

Replicate Studies : Ensure PK parameters (e.g., half-life, clearance) are derived from ≥3 independent experiments using non-compartmental analysis (NCA) tools like Phoenix WinNonlin .

Cross-Validation : Compare deuterated vs. non-deuterated metabolite ratios (e.g., Benazeprilat-d5 vs. Benazeprilat) to identify isotopic interference.

Statistical Rigor : Apply multivariate regression to account for covariates like enzyme polymorphism or matrix effects .

Q. How can isotopic effects of deuterium in this compound influence its ACE inhibition activity compared to non-deuterated Benazepril?

- Methodological Answer : Conduct in vitro enzyme kinetics assays using purified angiotensin-converting enzyme (ACE). Compare inhibition constants (Kᵢ) and IC₅₀ values under identical conditions. Use surface plasmon resonance (SPR) to assess binding affinity changes caused by deuterium’s kinetic isotope effect (KIE). Report deviations >10% as significant .

Q. What experimental designs are optimal for studying this compound’s role in modulating alternative renin-angiotensin system (RAS) pathways?

- Methodological Answer :

- Dose-Response Studies : Administer escalating doses of this compound in animal models (e.g., hypertensive rats) and quantify biomarkers like Ang-(1-7) and Alamandine via ELISA.

- Gene Expression Profiling : Use RNA-seq to assess ACE2/Mas receptor pathway activation.

- Control for Isotopic Artifacts : Include a parallel cohort treated with non-deuterated Benazepril to isolate isotopic contributions .

Data Analysis & Reproducibility

Q. How should researchers address variability in LC-MS/MS quantification of this compound across laboratories?

- Methodological Answer :

Standardized Calibration : Use certified reference materials (CRMs) traceable to NIST standards.

Inter-laboratory Cross-Validation : Share blinded samples with collaborating labs and harmonize extraction protocols (e.g., protein precipitation with 0.5% formic acid in acetonitrile) .

Metadata Reporting : Document instrument parameters (e.g., collision energy, dwell time) in supplementary files .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer :

- Nonlinear Mixed-Effects Modeling (NLME) : Fit dose-response data using Monolix or NONMEM to account for inter-individual variability.

- Bayesian Approaches : Use Stan or WinBUGS for small-sample studies to estimate posterior distributions of PK/PD parameters.

- Sensitivity Analysis : Test assumptions (e.g., normal vs. log-normal distribution) to validate robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.